molecular formula C17H15BrFN3O3 B4080646 N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4080646
M. Wt: 408.2 g/mol
InChI Key: WNFJCHALKZKIFY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BFPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is thought to involve the inhibition of ion channels. Specifically, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is believed to block the activity of certain ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn inhibits the flow of ions through the channel.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has a variety of biochemical and physiological effects, depending on the specific ion channels that it inhibits. In general, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of certain potassium channels, which are important for regulating the resting membrane potential of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its specificity for certain ion channels. This specificity allows researchers to study the effects of inhibiting specific channels without affecting other channels or processes. However, one limitation of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low potency compared to other ion channel inhibitors. This means that higher concentrations of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may be required to achieve the desired effect, which can be problematic in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is in the development of more potent and selective inhibitors of ion channels. Another area of interest is in the study of the long-term effects of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide on ion channel activity and cell physiology. Finally, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may have potential therapeutic applications for a variety of diseases and conditions, including epilepsy and chronic pain.
Conclusion
In conclusion, N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a valuable tool for researchers studying ion channels and other biological processes. Its specificity for certain ion channels makes it a valuable tool for studying the effects of inhibiting these channels, although its relatively low potency may be a limitation in certain experimental setups. Future research on N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may lead to the development of more potent and selective ion channel inhibitors, as well as potential therapeutic applications for a variety of diseases and conditions.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used extensively in scientific research as a tool to study a variety of biological processes. One of the most common applications of N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is in the study of ion channels, which are important for a variety of physiological processes. N-(4-bromo-2-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of certain ion channels, making it a valuable tool for researchers studying these channels.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-12-4-5-14(13(19)10-12)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJCHALKZKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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